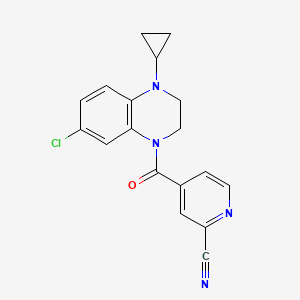

2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and careful optimization of conditions. In the case of indole acetamide derivatives, as described in one study, the synthesis was achieved by stirring a precursor compound with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU under cooled conditions . This method likely reflects a general approach that could be applied to the synthesis of 2-(4-(2-(3,4-dimethoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, with adaptations for the specific functional groups and core structure of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and interactions. X-ray crystallography provides detailed insights into the three-dimensional arrangement of atoms within a molecule. For instance, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, was determined using X-ray diffractometry, revealing intramolecular hydrogen bonding that stabilizes the molecule's conformation . Similarly, the structure of this compound could be elucidated to reveal its conformation and potential for intramolecular and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the antiallergic activity of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides was found to be related to their structure, with quantitative structure-activity relationships guiding the synthesis of potent derivatives . The presence of a tetrazole ring in the target compound suggests that it may also engage in specific chemical reactions, potentially relevant to its biological activity or interaction with other molecules.

Physical and Chemical Properties Analysis

Physical and chemical properties, such as solubility, stability, and electronic characteristics, are essential for the practical application of a compound. The indole acetamide derivative mentioned earlier underwent geometry optimization using density functional theory, and its vibrational analysis indicated that the optimized structure was not in an excited state . The analysis of frontier molecular orbitals (HOMO and LUMO) provided insights into electronic charge transfer within the molecule. For the target compound, similar analyses could predict its reactivity and stability, which are important for its potential use as a pharmaceutical agent.

Case Studies and Applications

While the provided data does not include direct case studies of the target compound, the robotic analysis of a structurally related compound in human plasma suggests potential applications in clinical settings . The method developed for quantifying the compound in plasma could be adapted for monitoring the target compound in biological samples, which is a critical step in the development of new drugs.

Scientific Research Applications

Synthesis and Characterization

- Research has been conducted on the synthesis and characterization of related compounds, indicating a focus on developing new synthetic routes and methods. For example, the study by Talupur et al. (2021) involves the synthesis and characterization of tetrazol-thiophene-2-carboxamides, showcasing the detailed synthetic routes and biological evaluation of these molecules for potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial and Antitumor Activities

- The antitumor and antimicrobial activities of related compounds have been extensively studied, suggesting the potential utility of these molecules in developing new therapeutic agents. Fahim et al. (2019) explored the antitumor activity and molecular docking studies of novel pyrimidiopyrazole derivatives, indicating promising in vitro antitumor activity against specific cell lines (Fahim, Elshikh, & Darwish, 2019).

Anti-Inflammatory and Analgesic Properties

- Studies on the design, synthesis, and evaluation of compounds for anti-inflammatory and analgesic properties highlight the versatility of these molecules in addressing various health conditions. Al-Ostoot et al. (2020) focused on the molecular docking analysis of an anti-inflammatory drug derived from an indole acetamide derivative, providing insights into the compound's interaction with cyclooxygenase domains (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).

Synthetic Utilization and Safety

- The safe generation and synthetic utilization of hydrazoic acid for preparing related compounds have been investigated, demonstrating advancements in chemical synthesis techniques that prioritize safety and efficiency. Gutmann et al. (2012) discussed the use of hydrazoic acid in continuous flow reactors for the synthesis of related compounds, showcasing the scalability and safety of these methods (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O4/c1-27-14-8-3-11(9-15(14)28-2)10-16(25)20-12-4-6-13(7-5-12)24-22-18(17(19)26)21-23-24/h3-9H,10H2,1-2H3,(H2,19,26)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDWBDZYGCHYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)

![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)

![5-[(E)-(4-bromophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010247.png)